5-(biphenyl-4-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Biphenyl and Chlorophenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate biphenyl and chlorophenyl precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the biphenyl or chlorophenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: Applications in materials science, such as the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to its biological effects. The biphenyl and chlorophenyl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-amine: Lacks the biphenyl and chlorophenyl groups.
4-Chlorophenyl-1,3,4-oxadiazole-2-amine: Contains only the chlorophenyl group.
Biphenyl-1,3,4-oxadiazole-2-amine: Contains only the biphenyl group.
Uniqueness
The presence of both biphenyl and chlorophenyl groups in 5-BIPHENYL-4-YL-N-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-AMINE makes it unique compared to similar compounds. These groups may confer enhanced biological activity, stability, and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H14ClN3O |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H14ClN3O/c21-17-10-12-18(13-11-17)22-20-24-23-19(25-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
InChI Key |
QWZJSVPCARFARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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